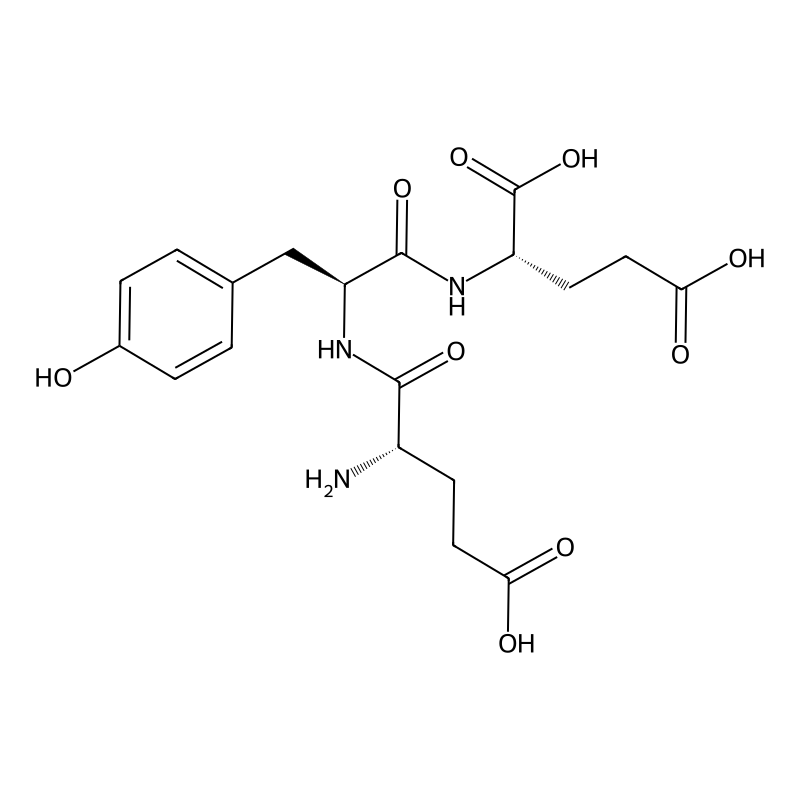

H-Glu-Tyr-Glu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

H-Glu-Tyr-Glu-OH (CAS: 32140-46-8), commonly referred to as the EYE tripeptide, is a highly purified, sequence-defined molecule that serves as a canonical substrate epitope for protein tyrosine kinases (PTKs). In biochemical and analytical procurement, it is primarily sourced to provide an exact stoichiometric baseline for phosphorylation assays, supramolecular host-guest binding studies, and Ion Mobility Mass Spectrometry (IMS-MS) calibrations. Unlike crude peptide mixtures or random copolymers, this specific tripeptide offers a precise molecular weight (439.42 g/mol) and a defined electrostatic footprint—featuring two flanking anionic glutamic acid residues—which is critical for reproducible active-site docking and targeted substrate encapsulation [1].

While buyers often default to random copolymers like Poly(Glu,Tyr) 4:1 for bulk kinase screening due to lower cost, this substitution fails in high-resolution analytical and structural workflows. Poly(Glu,Tyr) exhibits high sequence polydispersity and variable molecular weight, which masks the unambiguous detection of supramolecular complexes in NMR and fluorescence titrations. Furthermore, random copolymers possess multiple tyrosine sites with varying local environments, leading to complex, multi-site phosphorylation kinetics that confound the calculation of exact Michaelis-Menten parameters. For assays requiring 1:1 stoichiometry, precise collisional cross-section (CCS) measurements, or targeted substrate-masking inhibition, procuring the sequence-defined H-Glu-Tyr-Glu-OH is an absolute technical requirement [1].

Batch Reproducibility and Polydispersity Elimination in NMR/Fluorescence Assays

In supramolecular binding studies, the use of random copolymers introduces significant signal overlap and dynamic quenching, obscuring binding constants. Procuring H-Glu-Tyr-Glu-OH provides a 100% sequence-defined target, eliminating the polydispersity inherent to Poly(Glu,Tyr) 4:1. This exact sequence definition allows for the unambiguous resolution of chemical shift perturbations in 1H-NMR and precise calculation of dissociation constants, which is analytically impossible with polymeric mixtures [1].

| Evidence Dimension | Sequence purity and structural resolution |

| Target Compound Data | 100% defined sequence; yields discrete NMR/fluorescence signals |

| Comparator Or Baseline | Poly(Glu,Tyr) 4:1 (High polydispersity; masks unambiguous complex detection) |

| Quantified Difference | Complete elimination of sequence variance, enabling absolute stoichiometric binding calculations. |

| Conditions | 1H-NMR and fluorescence titration in buffered aqueous media at pH 7.3. |

Buyers conducting high-resolution structural elucidation must procure the defined tripeptide to avoid the batch-to-batch analytical failure associated with polymeric substrates.

Electrostatic Optimization for Supramolecular Host-Guest Encapsulation

The specific EYE sequence is critical for screening artificial pseudopeptidic cages designed to inhibit phosphorylation via substrate encapsulation. The two flanking anionic Glu residues of H-Glu-Tyr-Glu-OH form essential electrostatic salt bridges with cationic host cages (e.g., CyHis or CyOrn), driving dissociation constants (Kd) down to the 140–1170 µM range. Truncated analogs or dipeptides lacking the dual-Glu motif fail to provide the necessary complementary charge density, resulting in significantly weaker binding affinities and failed inhibition assays [1].

| Evidence Dimension | Host-guest binding affinity (Kd) |

| Target Compound Data | Optimal electrostatic complementarity; Kd ~140–1170 µM |

| Comparator Or Baseline | Neutral or truncated dipeptide analogs (Suboptimal charge density; weak or negligible binding) |

| Quantified Difference | Orders of magnitude stronger binding due to dual anionic salt-bridge formation. |

| Conditions | Binding with polycationic pseudopeptidic cages in pure water at physiological pH. |

Selecting this exact tripeptide is mandatory for researchers developing substrate-targeted kinase inhibitors, as it provides the exact electrostatic footprint required for host-guest recognition.

Signal Resolution in Ion Mobility Mass Spectrometry (IMS-MS)

For advanced analytical workflows utilizing Ion Mobility Mass Spectrometry (IMS-MS) to measure host cavity expansion, H-Glu-Tyr-Glu-OH is the required guest standard. It forms discrete, resolvable [Host + EYE + 3H]3+ adducts, allowing for the precise measurement of Collisional Cross-Section (CCS) shifts upon binding. Polymeric kinase substrates produce overlapping m/z and CCS envelopes that completely obscure the subtle conformational adaptations of the host molecule [1].

| Evidence Dimension | IMS-MS adduct resolution and CCS measurement |

| Target Compound Data | Yields discrete, highly resolved[Host + EYE + 3H]3+ peaks |

| Comparator Or Baseline | Polymeric peptide mixtures (Yield broad, unresolvable m/z and CCS envelopes) |

| Quantified Difference | Enables exact TWCCSN2 (Traveling Wave Collisional Cross Section) quantification vs. complete signal convolution. |

| Conditions | Electrospray ionization ion mobility mass spectrometry (ESI-IMS-MS) of host-guest complexes. |

Analytical facilities must procure the defined tripeptide to successfully calibrate and resolve conformational changes in supramolecular complexes via IMS-MS.

Stoichiometric Precision in Tyrosine Kinase Kinetic Profiling

When calculating exact Michaelis-Menten parameters (kcat, Km) for specific protein tyrosine kinases (e.g., Src, ZAP-70), H-Glu-Tyr-Glu-OH provides a single, unambiguous phosphorylation site. In contrast, Poly(Glu,Tyr) 4:1 contains multiple competing tyrosine residues, leading to complex, non-linear multi-site phosphorylation kinetics. Procuring the defined tripeptide ensures a strict 1:1 enzyme-to-substrate stoichiometric reaction, which is critical for accurately profiling the specific activity of kinase mutants or evaluating competitive inhibitors [1].

| Evidence Dimension | Phosphorylation site stoichiometry and kinetic linearity |

| Target Compound Data | Single defined Tyr site; strict 1:1 stoichiometry |

| Comparator Or Baseline | Poly(Glu,Tyr) 4:1 (Multiple Tyr sites; complex multi-site kinetics) |

| Quantified Difference | 100% predictable single-site kinetics vs. non-linear multi-site confounding. |

| Conditions | In vitro kinase assay utilizing ATP and isolated PTK catalytic domains. |

Assay developers require the defined tripeptide to generate reproducible, mathematically sound kinetic models that are impossible to derive from crude polymeric substrates.

High-Resolution Supramolecular Binding Studies

Due to its 100% defined sequence and optimal electrostatic footprint, H-Glu-Tyr-Glu-OH is the exact compound required for NMR and fluorescence titrations when evaluating artificial pseudopeptidic cages and macrocycles [1].

Development of Substrate-Masking Kinase Inhibitors

Because its dual-Glu motif provides critical salt bridges for host-guest recognition, this tripeptide is the standard target for screening novel therapeutics that inhibit phosphorylation by encapsulating the substrate rather than blocking the kinase ATP-binding pocket [1].

Ion Mobility Mass Spectrometry (IMS-MS) Calibration

The compound's ability to form discrete, highly resolved adducts makes it the necessary guest standard for analytical facilities measuring Collisional Cross-Section (CCS) shifts and host cavity expansion via IMS-MS [2].

Precision Michaelis-Menten Kinetic Profiling of PTKs

For assay developers requiring strict 1:1 enzyme-to-substrate stoichiometry, procuring this defined tripeptide eliminates the non-linear multi-site kinetics caused by random copolymers, enabling accurate kcat and Km calculations for kinases like Src and ZAP-70 [3].

References

- [1] Chemistry - A European Journal, 'Supramolecular Protection from the Enzymatic Tyrosine Phosphorylation in a Polypeptide', 2020.

- [2] Analyst, 'Pseudopeptidic host adaptation in peptide recognition unveiled by ion mobility mass spectrometry', Royal Society of Chemistry, 2022.

- [3] Journal of Biological Chemistry, 'Early emergence of negative regulation of the tyrosine kinase Src by the C-terminal Src kinase', 2014.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Wikipedia

Dates

Explore Compound Types